molecular formula C14H18N2O4 B5675555 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione

Cat. No.: B5675555
M. Wt: 278.30 g/mol
InChI Key: VLIVBBYGWZAGND-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method provides high yields and efficient reaction times. For example, the condensation of iminodiacetic acid with 2-(3,4-dimethoxyphenyl)ethylamine under microwave conditions results in the formation of the desired piperazine-2,6-dione derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis in industrial settings can significantly reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methoxyphenyl)piperazine
  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2,6-dimethylphenyl)piperazine

Comparison: 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine-2,6-dione is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-11-4-3-10(7-12(11)20-2)5-6-16-13(17)8-15-9-14(16)18/h3-4,7,15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIVBBYGWZAGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CNCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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